PYZD-4409

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PYZD-4409 ist ein niedermolekularer Inhibitor, der speziell auf das Ubiquitin-aktivierende Enzym UBA1 abzielt. Diese Verbindung hat ein erhebliches Potenzial für die Induktion von Zelltod in malignen Zellen gezeigt, insbesondere im Zusammenhang mit Leukämie und multiplem Myelom .

Wissenschaftliche Forschungsanwendungen

PYZD-4409 wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Ubiquitin-Proteasom-Weg abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es spezifisch das Ubiquitin-aktivierende Enzym UBA1 hemmt. Diese Hemmung verhindert die Aktivierung von Ubiquitin, ein SchlüsseSchritt im Ubiquitinierungsprozess. Als Ergebnis reichern sich ubiquitinierte Proteine in der Zelle an, was zu Stress im endoplasmatischen Retikulum und anschließendem Zelltod führt. Zu den beteiligten molekularen Zielen gehören das Ubiquitin-aktivierende Enzym UBA1 und verschiedene Stressmarker wie Grp78 und Hsp70 .

Wirkmechanismus

Target of Action

The primary target of PYZD-4409 is the ubiquitin-activating enzyme UBA1 . UBA1 plays a crucial role in the ubiquitination pathway, a major route by which cells rid themselves of excess proteins .

Mode of Action

This compound acts as a specific inhibitor of the ubiquitin-activating enzyme UBA1 . It inhibits the activity of the E1 enzyme in cell-free systems and also blocks the E1 activity when added to cultured cells . This inhibition leads to a decrease in the abundance of ubiquitinated proteins in leukemia and myeloma cells .

Biochemical Pathways

The inhibition of UBA1 by this compound affects the ubiquitination pathway . This pathway involves two discrete steps: ubiquitination and degradation . By inhibiting UBA1, this compound blocks the early steps of protein ubiquitination .

Pharmacokinetics

It has been shown that this compound can be administered intraperitoneally in a mouse model of leukemia , suggesting that it has suitable bioavailability for in vivo studies.

Result of Action

The inhibition of UBA1 by this compound leads to cell death in malignant cells . It preferentially inhibits the clonogenic growth of primary acute myeloid leukemia cells compared with normal hematopoietic cells . In a mouse model of leukemia, intraperitoneal administration of this compound decreased tumor weight and volume compared with control .

Action Environment

It is known that this compound can be effectively used in in vivo models, suggesting that it is stable and effective in the complex biological environment of a living organism .

Vorbereitungsmethoden

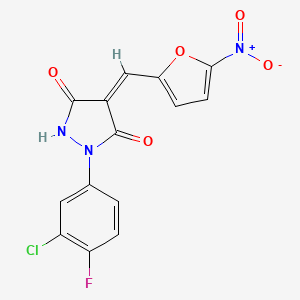

Synthesewege und Reaktionsbedingungen

PYZD-4409 wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 1-(3-Chlor-4-fluorphenyl)-4-[(5-Nitro-2-furyl)methylen]-3,5-pyrazolidindion beinhaltet. Die Synthese umfasst die Verwendung verschiedener Reagenzien und Lösungsmittel unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine konstante Qualität und Ausbeute zu erzielen. Die Verbindung wird typischerweise in Batchprozessen hergestellt, wobei strenge Qualitätskontrollmaßnahmen ihre Wirksamkeit und Sicherheit gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PYZD-4409 unterliegt hauptsächlich Inhibitionsreaktionen, bei denen es die Aktivität des Ubiquitin-aktivierenden Enzyms UBA1 hemmt. Diese Hemmung ist entscheidend für seine therapeutische Wirkung bei der Behandlung von malignen Erkrankungen .

Häufige Reagenzien und Bedingungen

Die Reaktionen, an denen this compound beteiligt ist, erfordern typischerweise Reagenzien wie Dimethylsulfoxid (DMSO) und andere Lösungsmittel, die seine Löslichkeit und Stabilität fördern. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die Aktivität der Verbindung zu erhalten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist die inhibierte Form des Ubiquitin-aktivierenden Enzyms UBA1. Diese Hemmung führt zur Akkumulation von ubiquitinierten Proteinen, was zum Zelltod in malignen Zellen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MLN4924: Ein Inhibitor des NEDD8-aktivierenden Enzyms, der ebenfalls auf den Ubiquitin-Proteasom-Weg abzielt.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Spezifität für das Ubiquitin-aktivierende Enzym UBA1 und seiner starken zytotoxischen Wirkung auf maligne Zellen. Im Gegensatz zu anderen Inhibitoren hat this compound eine präferenzielle Hemmung von primären akuten myeloischen Leukämiezellen gegenüber normalen hämatopoetischen Zellen gezeigt, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .

Eigenschaften

CAS-Nummer |

423148-78-1 |

|---|---|

Molekularformel |

C14H7ClFN3O5 |

Molekulargewicht |

351.67 g/mol |

IUPAC-Name |

1-(3-chloro-4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione |

InChI |

InChI=1S/C14H7ClFN3O5/c15-10-5-7(1-3-11(10)16)18-14(21)9(13(20)17-18)6-8-2-4-12(24-8)19(22)23/h1-6H,(H,17,20) |

InChI-Schlüssel |

MSYMKEYWUWVZQY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |

Isomerische SMILES |

C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2)Cl)F |

Kanonische SMILES |

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PYZD4409; PYZD 4409; PYZD-4409. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PYZD-4409 interact with its target and what are the downstream effects?

A: this compound targets the ubiquitin-activating enzyme UBA1 (E1), a key enzyme in the ubiquitin-proteasome pathway responsible for protein degradation. [] By inhibiting E1, this compound disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins within the cell. [] This accumulation triggers a cellular stress response, particularly endoplasmic reticulum (ER) stress, which ultimately induces cell death in leukemia and myeloma cells. [] The study demonstrated this effect both in vitro, using cell lines and primary patient samples, and in vivo, using a mouse model of leukemia. []

Q2: What is the evidence suggesting that ER stress is a key mechanism of action for this compound?

A: The study showed that both genetic and chemical inhibition of E1 led to increased expression of ER stress markers. [] Furthermore, overexpression of BI-1, a protein known to protect against ER stress, was able to block cell death induced by E1 inhibition. [] This provides strong evidence that ER stress is a critical mediator of the anti-cancer effects observed with this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)